

# Physicochemical properties of 3-(4-Isopropylphenyl)-2-methylpropanal for research applications

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## Compound of Interest

**Compound Name:** 3-(4-Isopropylphenyl)-2-methylpropanal

**Cat. No.:** B042199

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An In-depth Technical Guide to **3-(4-Isopropylphenyl)-2-methylpropanal** for Research Applications

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and research applications of **3-(4-Isopropylphenyl)-2-methylpropanal**. This document is intended for researchers, chemists, and professionals in the fields of drug development, analytical chemistry, and material science.

## Chemical Identity and Molecular Structure

**3-(4-Isopropylphenyl)-2-methylpropanal**, commonly known as Cyclamen Aldehyde, is an aromatic aldehyde widely recognized for its strong, floral fragrance reminiscent of lily-of-the-valley.<sup>[1][2]</sup> While it is a chiral compound, it is most often utilized in its racemic form.<sup>[2]</sup> It is not known to occur naturally and is produced synthetically.<sup>[2]</sup>

- IUPAC Name: **3-(4-Isopropylphenyl)-2-methylpropanal**<sup>[2]</sup>
- Common Synonyms: Cyclamen Aldehyde, Cyclamal, p-Isopropyl- $\alpha$ -methylhydrocinnamaldehyde, Cymal<sup>[3][4][5][6]</sup>
- CAS Registry Number: 103-95-7<sup>[3][4][5][6]</sup>

- Molecular Formula: C<sub>13</sub>H<sub>18</sub>O[2][3][4]
- Molecular Weight: 190.28 g/mol [3][6]

Structural Identifiers:

- SMILES: CC(C)c1ccc(cc1)CC(C)C=O[2][3]
- InChI Key: ZFNVDHOSLNRHNN-UHFFFAOYSA-N[3][4][5]

## Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application, dictating its behavior in various matrices, its stability, and appropriate handling procedures. Cyclamen aldehyde is a colorless to pale yellow liquid under standard conditions.[2][7]

Property	Value	Source(s)
Appearance	Clear colourless liquid	[7]
Odor	Strong floral aroma	[2]
Boiling Point	270 °C (543 K)	[2][7]
Melting/Freezing Point	-50 °C	[7]
Flash Point	88 - 109 °C	[2][8]
Density	0.95 g/mL	[2]
Vapor Pressure	0.01 mmHg at 25 °C	[9]
Water Solubility	Insoluble	[2]
Solubility in other solvents	Soluble in ethanol and most fixed oils; Insoluble in glycerin and propylene glycol.	[2]
Octanol/Water Partition Coefficient (logP)	3.3 - 3.6	[3][6]

## Synthesis and Chemical Reactivity

Understanding the synthesis of **3-(4-Isopropylphenyl)-2-methylpropanal** is crucial for researchers interested in its derivatives or in developing novel analogs. The most common industrial synthesis involves a two-step process.[2]

Synthesis Pathway:

- Crossed-Aldol Condensation: The synthesis begins with the base-catalyzed aldol condensation of cuminaldehyde (4-isopropylbenzaldehyde) and propionaldehyde. This reaction forms an  $\alpha,\beta$ -unsaturated aldehyde intermediate.[2]
- Catalytic Hydrogenation: The double bond in the intermediate is then selectively reduced through catalytic hydrogenation to yield the final saturated aldehyde, **3-(4-Isopropylphenyl)-2-methylpropanal**.[2][10]

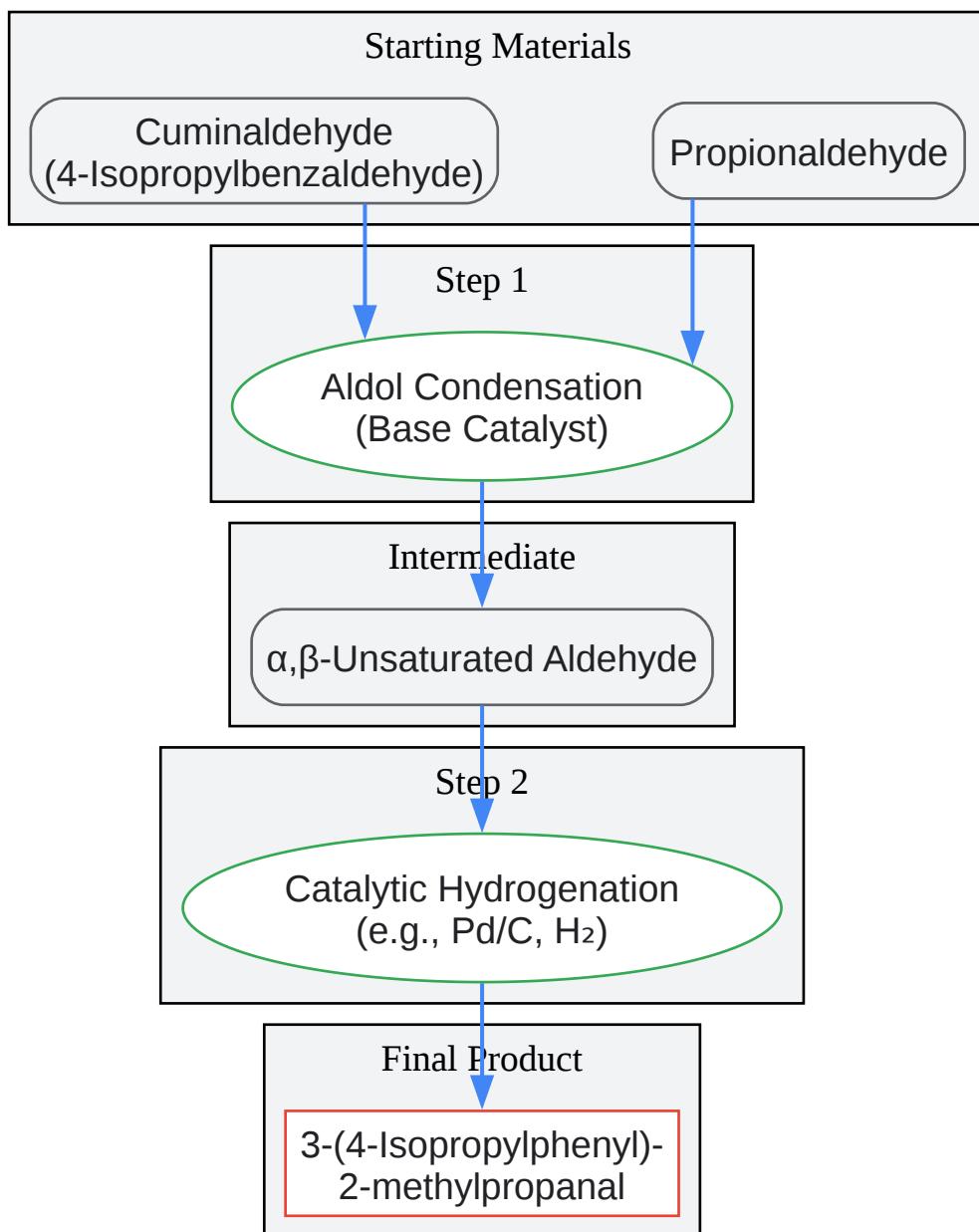
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Fig 1: General synthesis pathway for Cyclamen Aldehyde.

**Chemical Reactivity:** The primary site of reactivity is the aldehyde functional group. It can undergo typical aldehyde reactions, including:

- **Oxidation:** To form the corresponding carboxylic acid, 3-(4-isopropylphenyl)-2-methylpropanoic acid.

- Reduction: To form the corresponding alcohol, 3-(4-isopropylphenyl)-2-methylpropan-1-ol.
- Reductive Amination: To form various amines, which can serve as building blocks for novel compounds.
- Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazone, etc.

## Analytical Methodologies and Spectroscopic Profile

Accurate characterization and quantification are essential for research and quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques for analyzing this compound.[\[11\]](#)[\[12\]](#)

### Gas Chromatography (GC)

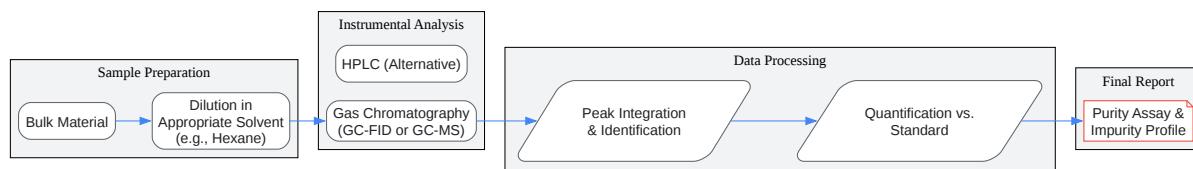
Due to its volatility and thermal stability, GC is the preferred method for the analysis of Cyclamen Aldehyde.[\[4\]](#)[\[5\]](#)[\[12\]](#) A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to hydrocarbons. For identification, Mass Spectrometry (MS) is coupled with GC (GC-MS).

Illustrative GC-FID Protocol:

- Sample Preparation: Dilute the sample in a suitable solvent such as ethanol or hexane to a concentration of approximately 100-1000 ppm.
- Instrument Conditions:
  - Column: A non-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.
  - Inlet Temperature: 250 °C.
  - Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
  - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Detector (FID) Temperature: 300 °C.
- Data Analysis: Identify the peak corresponding to Cyclamen Aldehyde by its retention time, confirmed using a certified reference standard. Quantify using an external or internal standard method.

## Analytical Workflow Visualization



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Fig 2: A typical analytical workflow for quality control.

## Spectroscopic Data

Spectroscopic data is indispensable for unambiguous structural confirmation.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the aldehyde and aromatic functionalities. Key absorptions include a strong C=O stretch for the aldehyde at approximately 1720-1740  $\text{cm}^{-1}$ , C-H stretches for the aldehyde proton around 2720 and 2820  $\text{cm}^{-1}$ , and aromatic C=C stretches in the 1450-1600  $\text{cm}^{-1}$  region.[13]
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  190. Key fragmentation patterns would involve the loss of the aldehyde group and cleavages at the benzylic position.[4][14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would show a distinct singlet or doublet for the aldehyde proton (~9.5-9.7 ppm). The aromatic protons will appear as a set of doublets in the ~7.0-7.3 ppm region. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups. Other aliphatic protons will be visible in the upfield region.
  - $^{13}\text{C}$  NMR: The aldehyde carbon will have a characteristic signal far downfield (~200-205 ppm). Aromatic carbons will resonate in the ~125-150 ppm range, and aliphatic carbons will appear upfield (< 50 ppm).[15]

## Research Applications and Toxicological Insights

While the primary application of **3-(4-Isopropylphenyl)-2-methylpropanal** is in the fragrance and flavor industry, its unique structure makes it a point of interest for further research.[2][7]

- Fragrance and Flavors: It has been used safely in soaps, detergents, lotions, and perfumes since the 1920s and is recognized as safe for food use at low levels by the FDA.[2]
- Synthetic Intermediate: The aldehyde functionality is a versatile handle for chemical modification, making it a useful starting material or intermediate for synthesizing more complex molecules. For instance, derivatives have been synthesized and evaluated for potential therapeutic effects.[16]
- Drug Development: A recent study explored a novel derivative, (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-**3-(4-isopropylphenyl)-2-methylpropanal**, which demonstrated significant cardioprotective, hepatoprotective, and lipid-lowering effects in preclinical models. [16] This highlights the potential of the cumenylpropanal scaffold in medicinal chemistry.

**Toxicology and Safety:** Safety data sheets consistently highlight that **3-(4-Isopropylphenyl)-2-methylpropanal** can cause skin irritation and may cause an allergic skin reaction.[7][9][17][18]

- Acute Oral Toxicity (Rat): LD50 is 3810 mg/kg.[7][8]
- Acute Dermal Toxicity (Rat/Rabbit): LD50 is >5000 mg/kg.[7][8][17]

- Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects).[7][17]

## Handling, Storage, and Safety Recommendations

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

- Handling: Use in a well-ventilated area.[17][18] Avoid breathing vapors and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[8][17][18]
- Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[7][8][18] Keep containers tightly closed when not in use.[8][18]
- Spill Management: In case of a spill, remove all ignition sources.[7][18] Contain the spillage using sand or an inert absorbent material and dispose of it in accordance with local, state, and federal regulations.[8][18]

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